molecular formula C9H6ClN3 B139613 2-(Chlormethyl)-1H-Benzo[d]imidazol-6-carbonitril CAS No. 150613-50-6

2-(Chlormethyl)-1H-Benzo[d]imidazol-6-carbonitril

Katalognummer: B139613
CAS-Nummer: 150613-50-6
Molekulargewicht: 191.62 g/mol
InChI-Schlüssel: XAMQWUSDVFFTGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chloromethyl group at the second position and a carbonitrile group at the sixth position of the benzimidazole ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Wissenschaftliche Forschungsanwendungen

2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of various pharmaceuticals, including antiviral, anticancer, and antimicrobial agents.

    Agrochemicals: Employed in the development of pesticides and herbicides.

    Material Science: Utilized in the synthesis of advanced materials with specific electronic and photophysical properties.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.

    Introduction of the chloromethyl group: The benzimidazole core is then reacted with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc chloride.

    Introduction of the carbonitrile group:

Industrial Production Methods

In industrial settings, the production of 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

    Oxidation: The compound can undergo oxidation reactions to form benzimidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other functional groups.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzimidazole derivatives.

    Oxidation: Formation of benzimidazole N-oxides or other oxidized derivatives.

    Reduction: Formation of primary amines or other reduced derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Chloromethyl)-1H-benzo[d]imidazole
  • 2-(Chloromethyl)-1H-benzo[d]imidazole-5-carbonitrile
  • 2-(Chloromethyl)-1H-benzo[d]imidazole-4-carbonitrile

Uniqueness

2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile is unique due to the specific positioning of the chloromethyl and carbonitrile groups, which can influence its reactivity and biological activity. This unique structure allows for the development of specialized derivatives with tailored properties for various applications.

Biologische Aktivität

2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile is a heterocyclic compound belonging to the benzimidazole family, which is recognized for its diverse biological activities. This compound features a chloromethyl group at the second position and a carbonitrile group at the sixth position of the benzimidazole ring, contributing to its potential as a pharmaceutical intermediate and its various biological activities.

The structure of 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile can be represented as follows:

C10H8ClN3\text{C}_{10}\text{H}_{8}\text{ClN}_{3}
PropertyValue
Molecular Weight201.64 g/mol
Melting Point156-158 °C
SolubilitySoluble in DMSO

The biological activity of 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile can be attributed to its interaction with various biological targets:

  • Antibacterial Activity : Similar compounds have demonstrated the ability to disrupt bacterial growth through interference with essential cellular processes such as protein synthesis, DNA replication, and cell wall synthesis . The chloromethyl and carbonitrile groups enhance its reactivity, potentially leading to effective antibacterial properties.
  • Anticancer Activity : Research indicates that benzimidazole derivatives can act as inhibitors of human topoisomerase I, a critical enzyme involved in DNA replication and repair. Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, suggesting that 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile may exhibit comparable anticancer effects .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of related benzimidazole compounds:

Activity TypeTest Organism/Cell LineIC50/Minimum Inhibitory Concentration (MIC)Reference
AntibacterialStaphylococcus aureus< 1 µg/mL
AntibacterialEscherichia coli3.9–7.8 µg/mL
AnticancerMCF-7 (breast cancer)25.72 ± 3.95 µM
AnticancerU87 glioblastomaIC50 = 45.2 ± 13.0 μM
Topoisomerase I InhibitionHuman cancer cell linesIC50 = 16 μM

Case Studies

  • Antimicrobial Activity : A study focusing on synthesized benzimidazole derivatives reported significant antibacterial activity against Staphylococcus aureus and Mycobacterium smegmatis. The minimum inhibitory concentration (MIC) was notably low for some derivatives, indicating strong potential for therapeutic applications .
  • Anticancer Properties : In vivo studies demonstrated that related benzimidazole compounds suppressed tumor growth in mice models when administered at specific dosages. Flow cytometry analysis revealed that these compounds induced apoptosis in cancer cells, further supporting their potential as anticancer agents .
  • Mechanistic Insights : Computational studies have identified human topoisomerase I as a probable target for benzimidazole derivatives. Binding affinity assessments indicated that certain compounds cause significant G2/M phase arrest in cancer cells, suggesting mechanisms involving DNA damage response pathways .

Eigenschaften

IUPAC Name

2-(chloromethyl)-3H-benzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3/c10-4-9-12-7-2-1-6(5-11)3-8(7)13-9/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMQWUSDVFFTGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618726
Record name 2-(Chloromethyl)-1H-benzimidazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150613-50-6
Record name 2-(Chloromethyl)-1H-benzimidazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.42 g of 3,4-diaminobenzonitrile and 4.06 g of ethyl chloroacetoimidate hydrochloride were dissolved in 100 ml of ethanol, and the solution was refluxed under heating for 3 hours. After cooling and distilling off the solvent, the resulting residue was dissolved in ethyl acetate, washed with water, and then dried. After distilling off the solvent, the crystals thus precipitated were collected by filtration to obtain 2.7 g of 2-chloromethyl-5-benzimidazolecarbonitrile.
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.